

Application Notes and Protocols for Cross-Coupling Reactions with Dimethoxydiphenylsilane

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Compound of Interest		
Compound Name:	Dimethoxydiphenylsilane	
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These application notes provide a detailed protocol for the palladium-catalyzed Hiyama cross-coupling reaction using **dimethoxydiphenylsilane** as an organosilicon reagent for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This method offers a valuable alternative to other cross-coupling reactions, such as Suzuki and Stille couplings, due to the low toxicity and stability of organosilane reagents.

Introduction

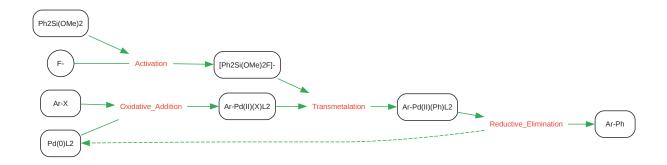
The Hiyama cross-coupling reaction is a palladium-catalyzed process that couples an organosilane with an organic halide or triflate.[1] A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1][2] **Dimethoxydiphenylsilane** is an effective coupling partner in these reactions for the introduction of a phenyl group.

The general catalytic cycle for the Hiyama coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organosilane to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

Reaction Mechanism: Hiyama Cross-Coupling



The accepted mechanism for the fluoride-activated Hiyama cross-coupling reaction is depicted below. The process begins with the activation of the organosilane by a fluoride ion to form a more reactive pentacoordinate silicate. This intermediate then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the organic halide to the palladium(0) catalyst. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.



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Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hiyama Cross-Coupling of an Arenediazonium Salt with

Dimethoxydiphenylsilane

This protocol is based on the work of Qi and coworkers for the synthesis of biaryl derivatives.[3]

Materials:

- Arenediazonium tetrafluoroborate (1.0 equiv)
- Dimethoxydiphenylsilane (1.2 equiv)



- Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
- Methanol (MeOH)
- Standard Schlenk line or glovebox techniques
- Magnetic stirrer and heating plate
- Reaction vessel (e.g., Schlenk flask)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the arenediazonium tetrafluoroborate (1.0 equiv), **dimethoxydiphenylsilane** (1.2 equiv), and palladium(II) acetate (5 mol%).
- · Add anhydrous methanol to the flask.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Adapted General Procedure for Fluoride-Activated Hiyama Cross-Coupling of Aryl Halides with Dimethoxydiphenylsilane

This is an adapted general procedure based on protocols for similar arylsilanes.



Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
- **Dimethoxydiphenylsilane** (1.5 2.0 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂) (2-5 mol%)
- Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF or as the trihydrate) (2.0 equiv)
- Anhydrous solvent (e.g., toluene, THF, or 1,4-dioxane)
- Standard Schlenk line or glovebox techniques
- Magnetic stirrer and heating plate with oil bath
- Reaction vessel (e.g., Schlenk flask) with a condenser
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- Under an inert atmosphere, charge a Schlenk flask with the aryl halide (1.0 equiv), palladium catalyst (2-5 mol%), and a magnetic stir bar.
- Add anhydrous solvent to the flask.
- Add **dimethoxydiphenylsilane** (1.5 2.0 equiv) to the mixture.
- Add the TBAF solution or solid.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 6-24 hours).
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.

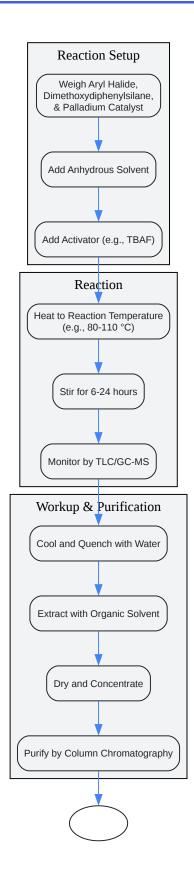


- · Quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Hiyama cross-coupling reaction.





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Caption: General experimental workflow for Hiyama cross-coupling.





Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of Hiyama cross-coupling reactions involving **dimethoxydiphenylsilane** and related arylsilanes.



Entry	Electr ophil e	Orga nosila ne	Catal yst (mol %)	Activ ator/B ase	Solve nt	Temp (°C)	Time (h)	Yield (%)	Cite
1	4- Bromo benze nediaz onium tetraflu orobor ate	Dimet hoxydi phenyl silane	Pd(OA c) ₂ (5)	-	MeOH	RT	6	89	[3]
2	4- Methyl benze nediaz onium tetraflu orobor ate	Dimet hoxydi phenyl silane	Pd(OA c) ₂ (5)	-	MeOH	RT	6	85	[3]
3	4- Nitrob enzen ediazo nium tetraflu orobor ate	Dimet hoxydi phenyl silane	Pd(OA c) ₂ (5)	-	MeOH	RT	6	75	[3]
4	2,4- Dimet hylben zenedi azoniu m tetraflu	Dimet hoxydi phenyl silane	Pd(OA c) ₂ (5)	-	MeOH	RT	6	65	[3]



	orobor ate								
5	4- Bromo anisol e	Phenyl trimeth oxysila ne	[(NHC) ² PdCl ²] compl ex	NaOH	-	120 (MW)	1	95	[3]
6	4- Bromo anisol e	Phenyl trietho xysilan e	Pd(NH 3)2Cl2/l igand (0.1)	NaOH	H₂O	-	-	99	[3]
7	Bromo benze ne	Phenyl trietho xysilan e	Pd/C (0.5)	TBAF	1M GVL	130	24	94	[3]

Note: The yields reported are for isolated products. Reaction conditions and yields can vary depending on the specific substrates and ligands used. The data for entries 5-7, while not using **dimethoxydiphenylsilane**, are included to provide a broader context of reaction conditions applicable to similar arylsilanes.

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References

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